molecular formula C24H28N2O3 B2384553 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851408-23-6

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2384553
CAS No.: 851408-23-6
M. Wt: 392.499
InChI Key: AKIUYMRRKQLYRB-UHFFFAOYSA-N
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Description

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is a versatile compound with a unique structure that allows for various applications in scientific research. This compound is particularly valuable in drug development and biochemical studies due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide can be achieved through several methods. One common approach involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods typically involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide is widely used in scientific research due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects and as a tool for studying biochemical pathways. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide include other quinoline derivatives and benzamide compounds. These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .

Properties

IUPAC Name

4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-4-5-14-29-21-10-8-18(9-11-21)23(27)25-13-12-20-15-19-7-6-16(2)17(3)22(19)26-24(20)28/h6-11,15H,4-5,12-14H2,1-3H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIUYMRRKQLYRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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